1-[(Azetidin-2-yl)methyl]azepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)azepane |
InChI |
InChI=1S/C10H20N2/c1-2-4-8-12(7-3-1)9-10-5-6-11-10/h10-11H,1-9H2 |
InChI Key |
WBKZEGREQAYGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2CCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aziridines and Related Precursors
Method Overview:
A common approach involves the cyclization of aziridines or their derivatives to form azetidine rings, which are then further manipulated to generate the azepane structure. This method benefits from the high reactivity of aziridines, allowing for selective ring expansion or fusion.
- A recent study explores thermal isomerization of aziridines to azetidines, which can then be extended to azepanes via ring expansion or functionalization (Source).
- The key step involves the thermal rearrangement of aziridines in acetonitrile, producing 3-bromoazetidines, which serve as intermediates for further ring expansion to azepanes.
Aziridine derivative → Thermal rearrangement in acetonitrile → 3-bromoazetidine intermediate → Ring expansion to azepane
- Heating at reflux in acetonitrile, typically around 80°C.
- Use of halogenating agents like N-bromo compounds to facilitate ring opening and expansion.
| Example | Yield | Notes |
|---|---|---|
| Conversion of aziridine to 3-bromoazetidine | 53-72% | Under thermal conditions with halogenation |
Radical Scission Reactions for Azetidine Formation
Method Overview:
Another prominent method involves radical scission reactions of suitable precursors, such as N-alkylated amino compounds, to generate azetidine rings. This approach is advantageous for synthesizing functionalized azetidines, which can be further transformed into azepanes.
- A patent describes a radical-based synthesis of azetidine derivatives, emphasizing simplicity and efficiency (Source).
- The process involves radical scission of specific precursors, followed by cyclization to form the azetidine ring, which can be elaborated into the target compound.
Radical precursor → Radical scission → Azetidine ring formation → Functionalization to azepane
- Use of radical initiators like azo compounds or peroxides.
- Mild heating under inert atmosphere.
| Example | Yield | Notes |
|---|---|---|
| Radical scission to azetidine | Variable (up to 80%) | Dependent on precursor and conditions |
Nucleophilic Substitution and Ring Expansion Strategies
Method Overview:
This approach involves nucleophilic attack on suitable halogenated or activated precursors, leading to ring closure or expansion to form azepane structures.
- The synthesis of 1-[(Azetidin-2-yl)methyl]azepane can be achieved via nucleophilic substitution of azetidine derivatives with suitable electrophiles, followed by ring expansion or functional group modifications (Source,,).
Azetidine derivative + electrophile → Nucleophilic substitution → Ring expansion to azepane
- Use of bases like potassium tert-butoxide or sodium hydride to deprotonate azetidine nitrogen.
- Elevated temperatures or microwave irradiation to facilitate ring expansion.
| Example | Yield | Notes |
|---|---|---|
| Nucleophilic ring expansion | 65-90% | Under optimized conditions |
Specific Synthetic Routes from Literature
Summary of Preparation Strategies
| Method | Advantages | Limitations | Applicability |
|---|---|---|---|
| Cyclization of aziridines | High reactivity, selective | Requires aziridine precursors | Functionalized azetidines and azepanes |
| Radical scission reactions | Broad substrate scope, efficient | Radical conditions may cause side reactions | Diverse derivatives synthesis |
| Nucleophilic substitution & ring expansion | Versatile, scalable | May require harsh conditions | Synthesis of complex azepanes |
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]azepane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines .
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]azepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Azepane vs. Pyrrolidine and Morpholine Derivatives
Evidence from Structure-Activity Relationship (SAR) studies highlights the importance of azacycle selection in potency and selectivity. For example:
- Pyrrolidine (five-membered ring): Provides moderate potency but lower metabolic stability compared to azepane.
- Morpholine (six-membered ring with oxygen): Exhibits significantly reduced potency in enzymatic inhibition assays compared to azepane .
- Azepane (seven-membered ring): Demonstrates superior potency and selectivity in protease inhibitors. For instance, replacing pyrrolidine with azepane in compound 5 (azepane derivative) increased inhibitory activity by 2.5-fold compared to pyrrolidine-containing compound 3 .
Table 1: Comparison of Azacycles in Inhibitory Potency
| Azacycle | Example Compound | Relative Potency | Selectivity |
|---|---|---|---|
| Pyrrolidine | Compound 3 | 1.0x (Baseline) | Moderate |
| Morpholine | Compound 4 | 0.3x | Low |
| Azepane | Compound 5 | 2.5x | High |
Impact of Substituents on Metabolic Stability
Modifications to the azepane core influence both reactivity and metabolic stability:
- Methyl Substituents : Introducing methyl groups on azepane (e.g., in BIIB129 analogs) improves CYP-mediated metabolic stability by blocking oxidation sites. However, this conformational constraint may reduce potency due to unfavorable orientation of the warhead .
- Azetidine-Azepane Hybrids : Compounds like 1-[(Azetidin-2-yl)methyl]azepane likely benefit from the rigidity of the azetidine ring, which could enhance target binding while maintaining metabolic stability. Similar hybrids, such as 1-(pyridin-3-yl)azepane , show distinct NMR profiles and reactivity compared to morpholine derivatives (e.g., 4-(pyridin-3-yl)morpholine ) .
Isomer Differentiation and Pharmacological Relevance
Azepane isomers exhibit distinct pharmacological profiles:
- AM-2233 Azepane Isomer (Compound 2) : Differentiated from its pyrrolidine counterpart by GC/IR and NMR spectroscopy. This isomer was identified in unregulated drugs, emphasizing the need for precise structural characterization .
- AB-005 Azepane Isomer: Reported in Germany as a novel psychoactive substance, highlighting the regulatory challenges posed by azepane-containing analogs .
Table 2: Analytical Differentiation of Azepane Isomers
| Compound | Key Analytical Features | Pharmacological Impact |
|---|---|---|
| AM-2233 Isomer | Distinct GC/IR peaks, [M+H]+ = 337.2277 | Psychoactive activity |
| AB-005 Isomer | Unique NMR shifts (δ 19.8 for NCH2CH2) | Unregulated drug market presence |
Biological Activity
1-[(Azetidin-2-yl)methyl]azepane is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C10H16N2
- Molecular Weight: 168.25 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with azepane under controlled conditions. The following methods are commonly employed:
- Direct Alkylation:
- Azetidine is reacted with an azepane derivative in the presence of a base to promote nucleophilic attack.
- Mannich Reaction:
- This involves the condensation of formaldehyde with an amine and a ketone, leading to the formation of Mannich bases that can be further modified to yield this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The azetidine ring system is known for its potential to modulate neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors (nAChRs).
Key Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at nAChRs, influencing neurotransmission and potentially affecting cognitive functions.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity:
- Cytotoxic Effects:
- Neuroprotective Properties:
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives, providing insights into their potential therapeutic applications:
Future Directions
Further research is needed to fully elucidate the pharmacological potential of this compound. Areas for future investigation include:
-
In Vivo Studies:
- Conducting animal studies to assess the safety and efficacy of this compound in various disease models.
-
Mechanistic Studies:
- Exploring detailed mechanisms of action at the molecular level to identify specific targets and pathways involved.
-
Formulation Development:
- Investigating suitable formulations for enhancing bioavailability and therapeutic effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
